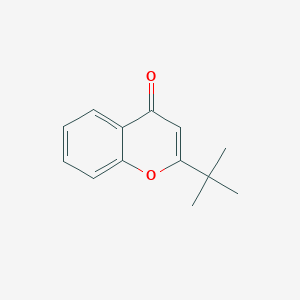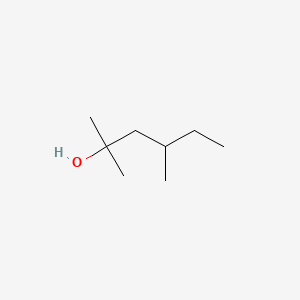
N-methyl-N-(prop-2-yn-1-yl)aniline
Overview
Description
N-Methyl-N-(prop-2-yn-1-yl)aniline, also known as NMPAA, is a processable monomer . It has a high solubility in water and organic solvents. The methyl groups allow it to be oxidized easily, which can be used for the synthesis of other compounds . This monomer can be used to make polymers with terminal alkynes or azides .
Synthesis Analysis
NMPAA is synthesized through various chemical reactions . It is known to undergo tricyanovinylation and bond cleavage reactions . The synthesis process involves the oxidation of the methyl groups, which is facilitated by its high solubility in water and organic solvents .Molecular Structure Analysis
The molecular structure of NMPAA is represented by the InChI code: 1S/C10H11N/c1-3-9-11(2)10-7-5-4-6-8-10/h1,4-8H,9H2,2H3 . The molecular weight of NMPAA is 145.2 g/mol .Chemical Reactions Analysis
NMPAA is known to undergo various chemical reactions. For instance, it can undergo visible-light-induced oxidative formylation with molecular oxygen in the absence of an external photosensitizer . This reaction affords the corresponding formamides in good yields under mild conditions .Physical And Chemical Properties Analysis
NMPAA is a powder with a melting point of 20-25 degrees Celsius . It has a high solubility in water and organic solvents .Scientific Research Applications
Oxidative Formylation
N-alkyl-N-(prop-2-yn-1-yl)anilines, closely related to N-methyl-N-(prop-2-yn-1-yl)aniline, have been studied in the context of oxidative formylation. This reaction is induced by visible light and utilizes molecular oxygen without needing an external photosensitizer. The process affords corresponding formamides efficiently under mild conditions. Both the starting material and the product can act as photosensitizers, with significant roles played by 1O2 and O2˙- generated through energy transfer and a single electron transfer pathway in the reaction (Ji, Li, Yang, & Wang, 2017).
Transesterification and Selective N-Methylation
This compound and its derivatives have been employed in the transesterification of cyclic carbonates and selective N-methylation of anilines. These processes involve sequential transformations catalyzed by faujasites. The reactions yield N,N-dimethyl derivatives with high efficiency, showcasing the compound's utility in chemoselective processes (Selva, Perosa, & Fabris, 2008).
Molecular Interaction Studies
The compound has been involved in studies examining molecular interactions in binary mixtures with alcohols. Parameters like dielectric permittivity, dipole moment, and excess thermodynamic values were investigated, providing insights into the molecular behavior of N-methyl aniline derivatives in various solvent environments (Krishna & Mohan, 2012).
Alkylation Studies
This compound is significant in the vapor phase alkylation of aniline with alcohols. These studies explore the optimization of process parameters and the feasibility of different alcohols for alkylation, contributing to industrial applications in the manufacture of dyes, drugs, and perfumes (Nehate & Bokade, 2009).
Photophysics and Electroluminescence
Compounds structurally similar to this compound, like N,N-Di(phenyl)anilines, have been investigated for their photophysical properties and potential in electroluminescence applications. These studies encompass the design, synthesis, and structure of these compounds, contributing to the development of organic light-emitting diodes (Vezzu et al., 2010).
Mechanism of Action
Target of Action
N-methyl-N-(prop-2-yn-1-yl)aniline, also known as NMPAA, is a processable monomer It’s known that the compound can be easily oxidized, suggesting that it may interact with oxidation-related enzymes or pathways .
Mode of Action
It’s known that the compound can act as a photosensitizer . Photosensitizers are molecules that absorb light and transfer that energy to other molecules, often leading to chemical changes. In the case of this compound, it’s suggested that the compound generates reactive oxygen species (ROS) such as singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) through energy transfer and a single electron transfer pathway . These ROS can then interact with other molecules, leading to various biochemical reactions.
Pharmacokinetics
It’s known that the compound has a high solubility in water and organic solvents , which could potentially influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and light exposure could potentially affect the stability and activity of this compound. For instance, as a photosensitizer, the compound’s activity could be influenced by light exposure . Additionally, its solubility suggests that it could be affected by the polarity of its environment .
Safety and Hazards
NMPAA is associated with certain safety hazards. It is classified under the GHS07 hazard class . The hazard statements associated with NMPAA include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
NMPAA is a useful synthon in Sonogashira cross-coupling reactions . Its main use is in the production of polymers with chromophores and dyes for plastics . Future research may explore other potential applications of NMPAA in various fields of chemistry.
Relevant Papers Relevant papers for NMPAA include a study on visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines and a product documentation by MilliporeSigma . These papers provide valuable insights into the properties and applications of NMPAA.
properties
IUPAC Name |
N-methyl-N-prop-2-ynylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-3-9-11(2)10-7-5-4-6-8-10/h1,4-8H,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRKOCVLSMLKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343324 | |
| Record name | N-methyl-N-(prop-2-yn-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4282-82-0 | |
| Record name | N-methyl-N-(prop-2-yn-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

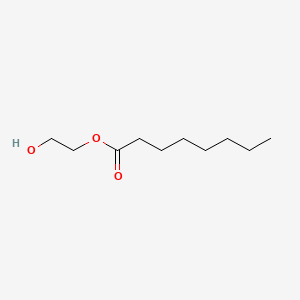



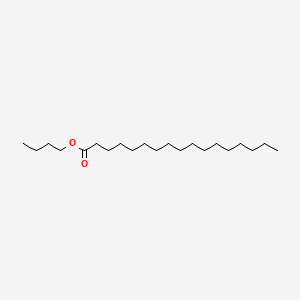


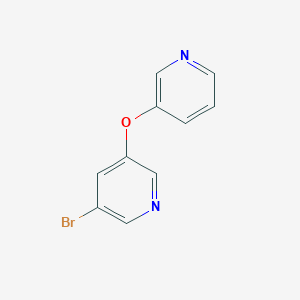
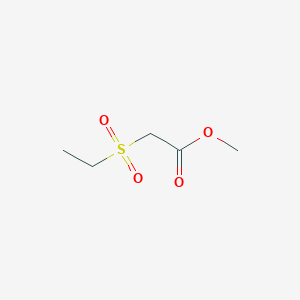
![[3-(Aminomethyl)phenyl]acetic acid hydrochloride](/img/structure/B3052545.png)
![5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3052546.png)
![5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione](/img/structure/B3052547.png)
